2-Methyl-N-propyloxolan-3-amine;hydrochloride
Description
2-Methyl-N-propyloxolan-3-amine;hydrochloride is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with a methyl group at position 2 and a propylamine group at position 3, stabilized as a hydrochloride salt. The oxolane ring confers rigidity and influences lipophilicity, while the propylamine moiety enhances solubility in polar solvents due to protonation in its salt form.
Properties
IUPAC Name |
2-methyl-N-propyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-5-9-8-4-6-10-7(8)2;/h7-9H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDROJCIZHRRKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCOC1C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-propyloxolan-3-amine;hydrochloride typically involves the reaction of 2-methyl-3-oxolaneamine with propyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions such as temperature and pressure can optimize the production process. Purification steps, including crystallization and filtration, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-propyloxolan-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of substituted oxolane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of 2-Methyl-N-propyloxolan-3-amine.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted oxolane derivatives with various functional groups.
Scientific Research Applications
2-Methyl-N-propyloxolan-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-propyloxolan-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
Key Research Findings and Trends
Ring Systems Influence Stability: Cyclic ethers (e.g., oxolane) may enhance metabolic stability compared to linear or ester-containing analogs, as seen in amino esters prone to hydrolysis .
Amine Substituents Affect Solubility : Propylamine and dimethylamine groups improve aqueous solubility in hydrochloride forms, critical for pharmaceutical formulations .
Structural Diversity Drives Applications : Arylcyclohexylamines (e.g., Methoxisopropamine) are prioritized in forensic research, while chlorinated amines serve as synthetic intermediates .
Biological Activity
2-Methyl-N-propyloxolan-3-amine; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
- Chemical Name: 2-Methyl-N-propyloxolan-3-amine; hydrochloride
- CAS Number: 2416235-73-7
- Molecular Weight: 212.05 g/mol
The biological activity of 2-Methyl-N-propyloxolan-3-amine; hydrochloride is believed to involve several key mechanisms:
- Target Interaction: Similar compounds have been shown to interact with various protein targets, including kinases that are crucial for cell signaling pathways.
- Biochemical Pathways: It may influence pathways involved in cancer cell proliferation, immune response modulation, and metabolic processes.
- Cellular Effects: The compound can affect gene expression and cellular metabolism, potentially leading to therapeutic effects in various disease models.
Biological Activity Overview
Research indicates that 2-Methyl-N-propyloxolan-3-amine; hydrochloride exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Moderate activity against cancer cell lines | |
| Immune Modulation | Potential effects on immune cell function | |
| Enzyme Inhibition | Inhibits specific kinases involved in signaling pathways |
Case Studies and Research Findings
-
Anticancer Studies:
- In vitro studies have demonstrated that 2-Methyl-N-propyloxolan-3-amine; hydrochloride can inhibit the growth of specific cancer cell lines. The mechanism appears to involve the modulation of apoptosis-related pathways.
-
Neurotransmission Effects:
- Research indicates that this compound may influence neurotransmitter release and uptake in neuronal models, suggesting potential applications in neuropharmacology.
-
Metabolic Pathway Analysis:
- Investigations into metabolic interactions reveal that the compound participates in key enzymatic reactions, impacting carbohydrate metabolism and energy production.
Dosage and Efficacy
The efficacy of 2-Methyl-N-propyloxolan-3-amine; hydrochloride varies with dosage:
- Low Doses: Associated with therapeutic effects such as reduced tumor growth.
- High Doses: May lead to cytotoxicity or adverse effects in non-target cells.
Table 2: Dosage Effects on Biological Activity
| Dosage Range | Observed Effect | Reference |
|---|---|---|
| Low (1-10 µM) | Reduced tumor growth | |
| High (>50 µM) | Cytotoxic effects on normal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
